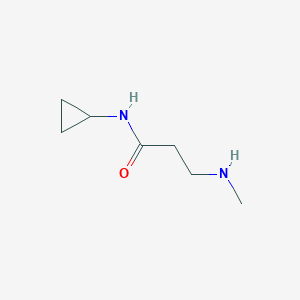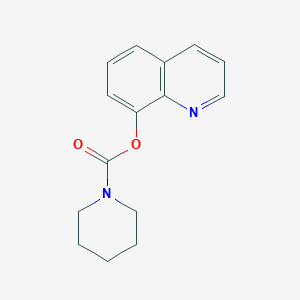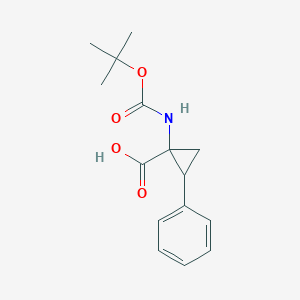![molecular formula C17H14N2O3S B12122705 (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)
(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5Z)-2-[(3-hydroxyphényl)imino]-5-(2-méthoxybenzylidène)-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la classe des thiazolidinones. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. La structure unique de ce composé, comportant à la fois des groupes imino et benzylidène, contribue à son potentiel en tant que pharmacophore polyvalent en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (2E,5Z)-2-[(3-hydroxyphényl)imino]-5-(2-méthoxybenzylidène)-1,3-thiazolidin-4-one implique généralement une séquence réactionnelle en plusieurs étapes :
Formation du noyau thiazolidinone : L’étape initiale implique la condensation d’un dérivé de la thiourée avec une α-halocétone pour former le cycle thiazolidinone.
Imination : L’intermédiaire thiazolidinone est ensuite mis à réagir avec du 3-hydroxybenzaldéhyde en milieu acide ou basique pour introduire le groupe imino.
Formation de benzylidène : Enfin, le composé est soumis à une condensation de Knoevenagel avec du 2-méthoxybenzaldéhyde pour former la fraction benzylidène.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyle sur le cycle phényle peut subir une oxydation pour former un dérivé quinone.
Réduction : Le groupe imino peut être réduit en amine à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels par substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou peroxyde d’hydrogène en milieu acide.
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base telle que l’hydrure de sodium.
Produits principaux
Oxydation : Dérivés quinone.
Réduction : Dérivés amino-thiazolidinone.
Substitution : Divers dérivés thiazolidinone substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, la (2E,5Z)-2-[(3-hydroxyphényl)imino]-5-(2-méthoxybenzylidène)-1,3-thiazolidin-4-one est utilisée comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie
Biologiquement, ce composé a montré un potentiel prometteur dans des études antimicrobiennes et antifongiques. Sa capacité à inhiber la croissance de certaines bactéries et de certains champignons en fait un candidat pour le développement de nouveaux antibiotiques et agents antifongiques.
Médecine
En médecine, les propriétés anti-inflammatoires et anticancéreuses du composé présentent un intérêt particulier. Il a été étudié pour son potentiel à inhiber la prolifération des cellules cancéreuses et à induire l’apoptose dans les cellules cancéreuses. De plus, ses effets anti-inflammatoires pourraient être bénéfiques dans le traitement de maladies telles que l’arthrite et d’autres maladies inflammatoires.
Industrie
Sur le plan industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des polymères à stabilité thermique ou à conductivité électrique améliorées.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and antifungal studies. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal agents.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, its anti-inflammatory effects could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
Mécanisme D'action
Le mécanisme d’action de la (2E,5Z)-2-[(3-hydroxyphényl)imino]-5-(2-méthoxybenzylidène)-1,3-thiazolidin-4-one implique son interaction avec diverses cibles moléculaires et voies. Par exemple, son activité anticancéreuse peut être attribuée à sa capacité à inhiber des enzymes clés impliquées dans la prolifération et la survie cellulaires, telles que les topoisomérases et les kinases. Le composé peut également induire un stress oxydatif dans les cellules cancéreuses, conduisant à l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
(2E,5Z)-2-[(3-hydroxyphényl)imino]-5-(4-méthoxybenzylidène)-1,3-thiazolidin-4-one : Structure similaire, mais avec un motif de substitution différent sur le groupe benzylidène.
(2E,5Z)-2-[(4-hydroxyphényl)imino]-5-(2-méthoxybenzylidène)-1,3-thiazolidin-4-one : Structure similaire, mais avec un motif de substitution différent sur le cycle phényle.
(2E,5Z)-2-[(3-hydroxyphényl)imino]-5-(2-chlorobenzylidène)-1,3-thiazolidin-4-one : Structure similaire, mais avec une substitution chlore sur le groupe benzylidène.
Unicité
L’unicité de la (2E,5Z)-2-[(3-hydroxyphényl)imino]-5-(2-méthoxybenzylidène)-1,3-thiazolidin-4-one réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes hydroxyle et méthoxy, ainsi que des fonctionnalités imino et thiazolidinone, permet une large gamme de modifications chimiques et d’activités biologiques, ce qui en fait un composé polyvalent en recherche scientifique.
Propriétés
Formule moléculaire |
C17H14N2O3S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O3S/c1-22-14-8-3-2-5-11(14)9-15-16(21)19-17(23-15)18-12-6-4-7-13(20)10-12/h2-10,20H,1H3,(H,18,19,21)/b15-9- |
Clé InChI |
SPVHMWDGHSCCIT-DHDCSXOGSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
SMILES canonique |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)
![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)


![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)





![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)
